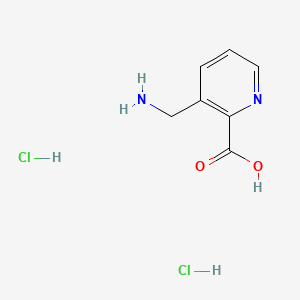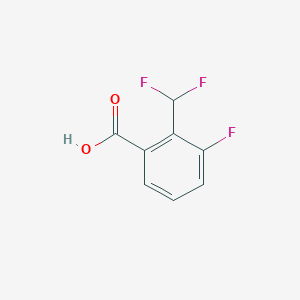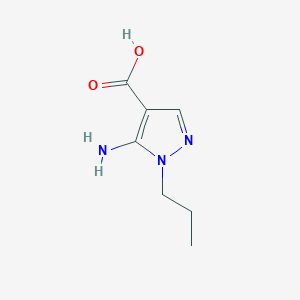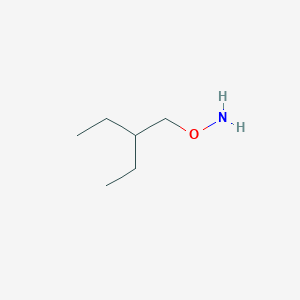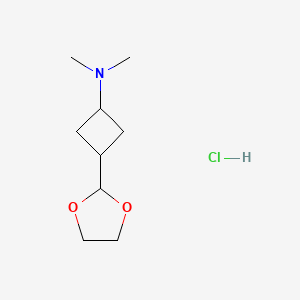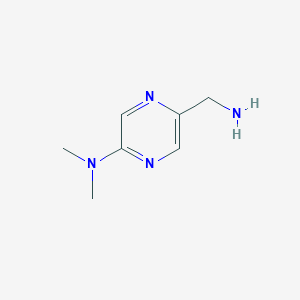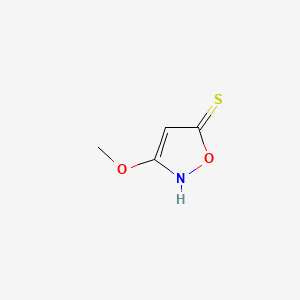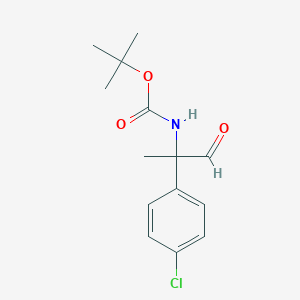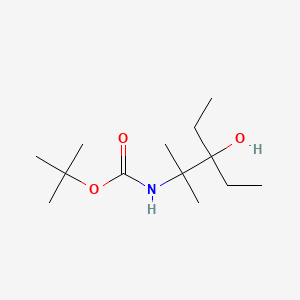
Tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a hydroxyethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine under controlled conditions. One common method involves the use of tert-butyl carbamate and an alcohol in the presence of a catalyst such as palladium. The reaction is carried out in a solvent like 1,4-dioxane with a base such as cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar reactivity but lacking the hydroxyethyl group.
N-Boc-ethanolamine: Contains a similar carbamate group but with an ethanolamine moiety.
Potassium tert-butyl N-(2-hydroxyethyl)carbamate: A related compound with a potassium salt form.
Uniqueness
Tert-butyl n-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate is unique due to its specific structure, which combines a tert-butyl group, a hydroxyethyl group, and a carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C13H27NO3 |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
tert-butyl N-(3-ethyl-3-hydroxy-2-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C13H27NO3/c1-8-13(16,9-2)12(6,7)14-10(15)17-11(3,4)5/h16H,8-9H2,1-7H3,(H,14,15) |
Clave InChI |
VXUOXGBOZSHALZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(C)(C)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
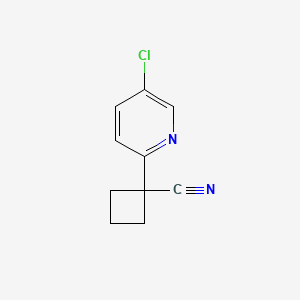
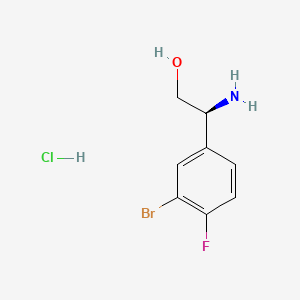
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
